

Guignardone J: A Technical Overview of its Chemical Properties and Biological Evaluation

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Guignardone J**, a meroterpenoid natural product. It details its molecular characteristics, outlines the methodology for its isolation and characterization, and discusses the protocols for evaluating its biological activity.

Core Molecular Data

Guignardone J, a secondary metabolite, possesses a unique chemical structure that has garnered interest in the scientific community. Its fundamental molecular properties are summarized below.

Property	Value	Reference
Molecular Formula	C17H24O5	[1][2]
Molecular Weight	308.4 g/mol	[1]
IUPAC Name	(1R,3aR,5S,7R,9aS)-5,7-dihydroxy-7- (hydroxymethyl)-3a-methyl-1- (prop-1-en-2-yl)-2,3,5,6,9,9a-hexahydro-1H-cyclopenta[b]chromen-8-one	[1]
Class	Cyclohexenones	[1]

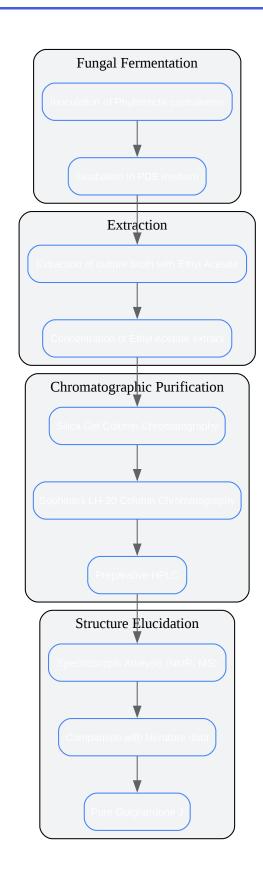


Isolation and Characterization

Guignardone J was first isolated from the endophytic fungus Phyllosticta capitalensis, which was obtained from the hypocotyls of the Chinese mangrove Bruguiera sexangula.[1] The general workflow for the isolation and characterization of **Guignardone J** is a multi-step process involving fermentation, extraction, and chromatographic separation.

Experimental Workflow for Isolation and Characterization





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